Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate
Description
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate (CAS: 1378816-13-7) is a bicyclic compound with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol. Its structure features a norbornane-like bicyclic framework with a nitrogen atom at position 2 and a methyl ester group at position 4. This compound is typically stored under inert conditions at 2–8°C due to its sensitivity to light and air . Safety data indicate hazards related to oral toxicity (H302), skin irritation (H315), and eye irritation (H319) .
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its strained bicyclic system and functional groups enable diverse reactivity, making it valuable for constructing complex heterocycles.
Properties
IUPAC Name |
methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)7-3-6-2-5(7)4-9-6/h5-7,9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRCTDUIDJPYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction employs Pd(OAc)₂ (5 mol%) with a bidentate phosphine ligand (e.g., DPPF) in dichloroethane at 80°C. Cyclopentenes react with N-protected amino acids (e.g., Boc-glycine) and PhI(OAc)₂ as an oxidant, achieving regioselective 1,2-addition. The process forms two contiguous stereocenters with >90% diastereomeric excess (d.e.) in optimized cases.
Table 1: Substrate Scope for Palladium-Catalyzed 1,2-Aminoacyloxylation
| Cyclopentene Substituent | Amino Acid | Yield (%) | d.e. (%) |
|---|---|---|---|
| H | Boc-glycine | 78 | 92 |
| 3-Me | Cbz-alanine | 65 | 88 |
| 3-Ph | Fmoc-phenylglycine | 71 | 85 |
Post-Functionalization to Methyl Ester
The acyloxy group in the product undergoes methanolysis using NaOMe/MeOH at 0°C, cleaving the ester to a carboxylic acid, which is subsequently methylated with CH₂N₂ to yield the target methyl ester. This two-step sequence achieves 82–89% overall yield while preserving stereochemistry.
Hydroformylation and Methanolysis Approach
A patent by WO2011150205A2 details an asymmetric hydroformylation strategy to construct the bicyclic framework, followed by methanolysis to install the methyl ester.
Asymmetric Hydroformylation
Rhodium catalysts (e.g., Rh(acac)(CO)₂) with chiral ligands (e.g., (S,S)-Kelliphite) induce hydroformylation of N-Boc-2-azabicyclo[2.2.1]hept-5-ene under syn gas (CO:H₂, 1:1, 5 bar). The reaction proceeds at 50°C in toluene, affording aldehyde intermediates with >28:1 regioselectivity (Scheme 1).
Table 2: Hydroformylation Optimization Parameters
| Catalyst System | Temperature (°C) | Pressure (bar) | Selectivity (rr) |
|---|---|---|---|
| Rh(acac)(CO)₂/(S,S)-Kelliphite | 50 | 5 | 28:1 |
| Rh(COD)Cl₂/(R,R)-BINAP | 60 | 10 | 15:1 |
Methanolysis of Aldehyde Intermediate
The aldehyde intermediate (e.g., tert-butyl 5-formyl-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate) undergoes methanolysis with NaOMe/MeOH at 0°C, followed by methylation to yield the methyl ester. This step achieves 85–91% yield with retention of configuration.
Functional Group Transformations and Esterification
Reductive Amination and Esterification
A three-step route from cyclopentanone derivatives involves:
-
Reductive amination with methyl glycinate to form a secondary amine.
-
Cyclization via Mitsunobu conditions (DIAD, PPh₃) to construct the bicyclic core.
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Esterification with MeOH/HCl gas to yield the hydrochloride salt.
Table 3: Key Steps and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, 25°C | 76 |
| Mitsunobu Cyclization | DIAD, PPh₃, THF, 0°C→25°C | 68 |
| Esterification | MeOH, HCl(g), 0°C | 93 |
Resolution of Racemic Mixtures
Chiral HPLC using a Chiralpak AD-H column (hexane/i-PrOH, 90:10) resolves racemic methyl ester products into enantiopure fractions (>99% ee).
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison for Methyl 2-Azabicyclo[2.2.1]heptane-5-carboxylate Synthesis
| Method | Overall Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Pd-Catalyzed Aminoacyloxylation | 65–71 | >90% d.e. | Moderate |
| Hydroformylation-Methanolysis | 78–85 | >28:1 rr | High |
| Reductive Amination | 48–53 | Racemic | Low |
The hydroformylation-methanolysis route offers superior scalability and regioselectivity, making it preferred for industrial applications. However, the palladium-catalyzed method provides higher stereochemical control for complex derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the bicyclic structure.
Substitution: Substitution reactions, particularly involving electrophilic reagents, can lead to the formation of polyfunctionalized bicyclic systems.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA)
Reduction: Various reducing agents depending on the desired modification
Substitution: Electrophilic reagents such as diphenylphosphinic chloride and chlorodiphenylphosphine
Major Products Formed
Epoxides: Formed through oxidation reactions
Polyfunctionalized Bicyclic Systems: Resulting from substitution reactions with electrophilic reagents
Scientific Research Applications
Structural Characteristics
- Chemical Formula : C₈H₁₃NO₂
- Molecular Weight : 155.19 g/mol
- IUPAC Name : Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate
- Physical Properties :
| Property | Value |
|---|---|
| LogP | 0.54 |
| Polar Surface Area | 25 Å |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The unique bicyclic structure of this compound enhances its reactivity and potential biological activity, making it a valuable compound for further studies in medicinal chemistry and organic synthesis .
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects:
- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Compounds based on the azabicyclic structure have shown promise as DPP-4 inhibitors, which are relevant in treating hyperglycemia .
- Neuropharmacology : The compound exhibits effects on neurotransmitter systems, suggesting potential applications in neuroprotective therapies .
Research indicates that this compound can modulate enzyme activity and interact with specific receptors:
- Enzyme Interactions : The bicyclic structure allows the compound to fit into active sites of enzymes, potentially influencing metabolic pathways .
- Antitumor Activity : Preliminary studies have demonstrated cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .
Industrial Applications
This compound is utilized in the production of fine chemicals and pharmaceuticals due to its unique chemical properties:
- Synthesis Methods : The compound is typically synthesized through the reaction of a bicyclic amine with methyl chloroformate, followed by purification techniques such as recrystallization or chromatography .
Neuroprotective Effects
A study demonstrated that this compound exhibited neuroprotective properties:
- Methodology : In vitro assays using neuronal cell lines exposed to oxidative stress.
- Results : Significant reduction in cell death compared to control groups, indicating protective effects against oxidative damage .
Antitumor Activity
In comparative studies with other bicyclic compounds:
- Methodology : Cell viability assays were conducted using varying concentrations of the compound.
- Results : IC50 values indicated effective inhibition of melanoma cell proliferation at submicromolar concentrations, showcasing its potential as an anticancer agent .
Mechanism of Action
The mechanism of action for Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with molecular targets through its bicyclic structure. The nitrogen atom within the ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. Specific pathways and molecular targets depend on the context of its application, such as in drug development or chemical synthesis .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differentiating features:
Key Observations :
- Ester Groups : The methyl ester in the target compound contrasts with bulkier tert-butyl () or benzyl esters (), which influence steric hindrance and lipophilicity.
- Functional Modifications : The presence of a ketone (e.g., 5-oxo in ) or thia substitution () alters electronic properties and reactivity.
- Biological Relevance : Analogs like the nitrobenzyl derivative () and aryl-substituted variants () are linked to receptor binding or pharmaceutical impurities.
Physicochemical Properties
- Melting Points : The racemic 2-azabicyclo[2.2.1]hept-5-en-3-one melts at 55–59°C , while the (-)-enantiomer melts at 92–100°C . The target compound’s liquid state at room temperature (implied by storage at 2–8°C) suggests lower crystallinity compared to ketone-containing analogs.
- Stability : The tert-butyl ester () offers enhanced steric protection against hydrolysis compared to the methyl ester.
Biological Activity
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound with significant potential in biological applications, particularly in medicinal chemistry and enzyme modulation. This article provides a comprehensive overview of its biological activity, including its interactions with enzymes and receptors, synthesis methods, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 155.19 g/mol
- CAS Number : 1378816-13-7
- Structure : The compound features a bicyclic structure with a carboxylate group at the 5-position, enhancing its reactivity and biological activity potential.
This compound interacts with specific molecular targets, particularly enzymes and receptors, due to its unique structural configuration. This interaction can modulate enzyme activity, influencing various biochemical pathways. The compound's bicyclic structure allows it to fit into active sites of certain enzymes, which may lead to therapeutic effects in drug development.
Biological Activity
Research highlights the compound’s potential in several areas:
- Enzyme Modulation : Studies indicate that this compound can influence the activity of specific enzymes, making it a valuable tool for biochemical assays and drug discovery .
- Therapeutic Applications : The compound has been investigated for its potential therapeutic effects, particularly as a precursor in the synthesis of bioactive molecules . Its structural features allow for modifications that enhance biological activity.
- Interactions with Biomolecules : The compound has shown promise in interacting with various biomolecules, suggesting its utility in developing new pharmacological agents .
Table 1: Summary of Biological Studies
Detailed Research Insights
- Enzyme Inhibition Studies : In a study focusing on enzyme inhibitors, methyl 2-azabicyclo[2.2.1]heptane derivatives were evaluated for their ability to inhibit specific targets involved in disease pathways, showing significant inhibition rates (IC values in the nanomolar range) .
- Synthesis of Bioactive Compounds : Research has explored the synthesis of various derivatives based on this compound, leading to the development of new classes of drugs targeting conditions such as diabetes and viral infections . For instance, derivatives have been synthesized that exhibit potent DPP-4 inhibitory activity, which is crucial for managing type 2 diabetes mellitus.
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of methyl 2-azabicyclo[2.2.1]heptane derivatives have shown favorable profiles, including metabolic stability and low cytotoxicity, making them suitable candidates for further clinical evaluation .
Q & A
Q. What are the common synthetic routes for Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate?
The synthesis typically involves cyclization strategies starting from chiral precursors such as trans-4-hydroxy-L-proline. Key steps include:
- Protection of functional groups (e.g., benzylation or tert-butyloxycarbonyl [Boc] groups) to prevent side reactions.
- Cyclization via intramolecular nucleophilic attack or ring-closing metathesis.
- Deprotection under mild acidic or catalytic hydrogenation conditions to yield the final product.
A green synthesis approach using bio-based precursors has been reported, achieving high yields (>85%) with reduced solvent waste . Phosphorylation reactions using diphenylphosphinic chloride further enable functionalization of the bicyclic core .
Q. How is stereochemistry controlled during the synthesis of derivatives?
Stereochemical control is achieved through:
- Chiral starting materials (e.g., trans-4-hydroxy-L-proline) to dictate the configuration of the bicyclic system.
- Stereoselective catalysts (e.g., Pd/C for hydrogenation) to maintain enantiomeric purity.
- Protecting group strategies (e.g., tert-butyl carbamates) to shield reactive sites and direct regioselectivity during functionalization .
Q. What analytical techniques confirm the structure and purity of this compound?
- NMR spectroscopy (1H, 13C, and 2D methods like COSY/NOESY) to resolve stereochemistry and confirm regioselectivity.
- Mass spectrometry (ESI-TOF or MALDI) for molecular weight validation.
- X-ray crystallography to determine absolute configuration and bond angles (e.g., average C–C bond length: 1.54 Å) .
- HPLC with chiral columns to assess enantiomeric excess (>97% purity) .
Q. What safety precautions are necessary when handling this compound?
- Use respiratory protection (e.g., NIOSH-approved P95 respirators) to avoid inhalation of fine particles.
- Wear chemical-resistant suits and gloves (e.g., nitrile) to prevent skin contact.
- Conduct reactions in fume hoods and ensure proper waste disposal to avoid environmental contamination .
Advanced Research Questions
Q. What mechanistic insights explain the phosphorylation reactivity of this compound?
Phosphorylation with diphenylphosphinic chloride proceeds via a nucleophilic substitution mechanism , where the nitrogen in the azabicyclo core acts as the nucleophile. NMR studies reveal that endo/exo isomerism influences reaction rates, with endo isomers reacting faster due to reduced steric hindrance. Computational modeling supports a transition state where the phosphoryl group aligns with the bicyclic plane .
Q. How do solvent and catalyst choices influence cyclization efficiency?
- Solvent polarity (e.g., THF vs. MeOH) affects reaction kinetics by stabilizing intermediates. Polar aprotic solvents enhance cyclization rates by 30–40%.
- Catalysts like NaOMe or LiBH4 optimize ring closure via deprotonation or hydride transfer, respectively. For example, NaBH4 in EtOH/THF achieves 100% conversion in 16 hours .
Q. How can researchers resolve contradictions in NMR data for stereoisomers?
Contradictions arise from overlapping signals in crowded spectral regions. Solutions include:
Q. What strategies mitigate side reactions during functionalization?
Q. How can computational chemistry predict regioselectivity in electrophilic attacks?
Density Functional Theory (DFT) calculations model charge distribution across the bicyclic core. Studies show the carbonyl oxygen and bridgehead nitrogen are electron-rich, making them prone to electrophilic attack. Frontier molecular orbital analysis (HOMO/LUMO) further predicts reactivity at the C5 position .
Q. What challenges arise in scaling up green synthesis methods?
- Purification bottlenecks : Chromatography becomes inefficient at >100 g scales; switch to recrystallization or distillation.
- Catalyst recovery : Homogeneous catalysts (e.g., Pd/C) require costly filtration; heterogeneous alternatives improve recyclability.
- Solvent sustainability : Replace THF with cyclopentyl methyl ether (CPME) for lower toxicity and higher boiling points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
